![molecular formula C9H10O3 B14411220 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene CAS No. 83396-38-7](/img/structure/B14411220.png)
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-7,8-dioxabicyclo[422]deca-2,4,9-triene is an organic compound with the molecular formula C9H10O3 It is a bicyclic ether with a unique structure that includes a methoxy group and a dioxabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methoxy-substituted epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene involves its interaction with specific molecular targets. The methoxy group and dioxabicyclo framework allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dioxabicyclo[4.2.2]dec-9-ene: A similar bicyclic ether without the methoxy group.
8-Methoxy-9-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetraene: A related compound with an azabicyclo framework.
Uniqueness
9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
83396-38-7 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
9-methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene |
InChI |
InChI=1S/C9H10O3/c1-10-9-6-7-4-2-3-5-8(9)12-11-7/h2-8H,1H3 |
Clé InChI |
IRKOGTLVWVRXTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2C=CC=CC1OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



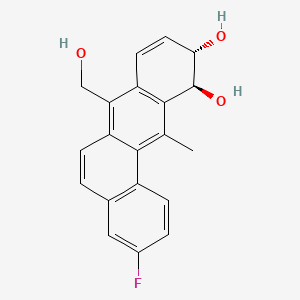
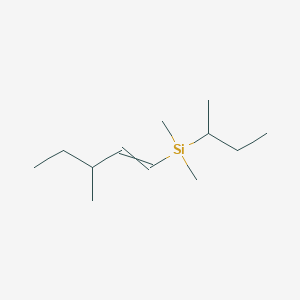
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
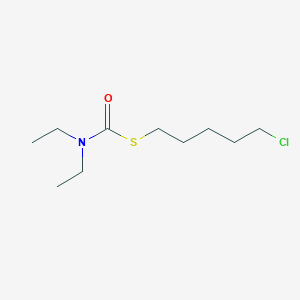

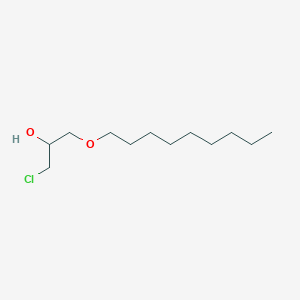
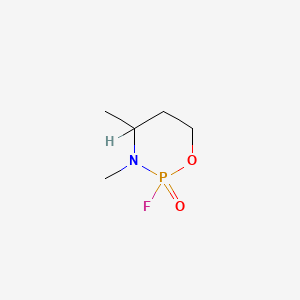

![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)
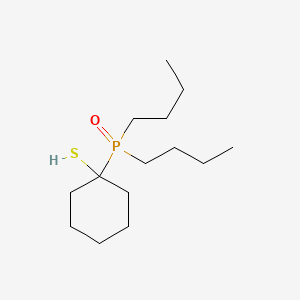
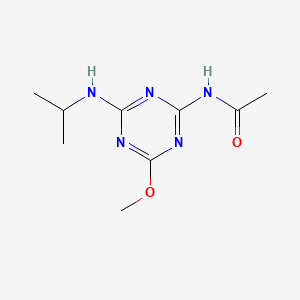
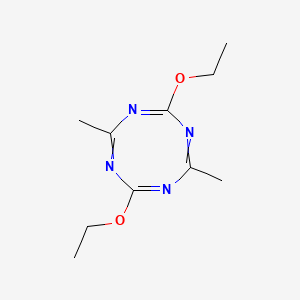
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
